molecular formula C17H20N2O3 B5615525 3,4-diethoxy-N-(6-methyl-2-pyridinyl)benzamide

3,4-diethoxy-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B5615525
M. Wt: 300.35 g/mol
InChI Key: YTWYUWIOIFQTHC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and its role in biological systems or industrial applications. It may also include its occurrence in nature or its use in pharmaceuticals .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. This usually involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

The molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity are analyzed .

Scientific Research Applications

Anti-Tubercular Agent

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide: has been investigated for its potential as an anti-tubercular agent. This compound is part of a class of benzamide derivatives that have shown significant activity against Mycobacterium tuberculosis. The design and synthesis of these derivatives aim to find potent anti-tubercular agents that can be used in the treatment of tuberculosis, especially in cases where resistance to first-line drugs is observed .

Crystallography Studies

The structural analogs of this compound, particularly those with a pyridinyl group, have been used in crystallography studies to understand molecular arrangements and interactions. These studies are crucial for designing compounds with specific biological activities and can lead to the development of new therapeutic agents .

Nuclear Receptor Research

Compounds similar to Oprea1_831998 have been utilized in nuclear receptor research, particularly in the study of androgen receptors. These studies are important for developing treatments for conditions like prostate cancer, where the modulation of androgen receptors can have therapeutic effects .

Mechanism of Action

If the compound is biologically active, its mechanism of action in biological systems is studied. This could involve its interaction with biological macromolecules and its effect on biochemical pathways .

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or the development of new synthesis methods .

properties

IUPAC Name

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-21-14-10-9-13(11-15(14)22-5-2)17(20)19-16-8-6-7-12(3)18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYUWIOIFQTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(6-methylpyridin-2-yl)benzamide

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